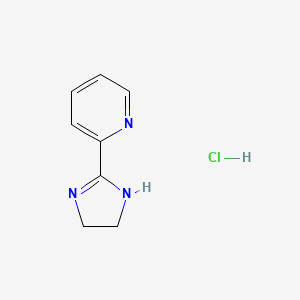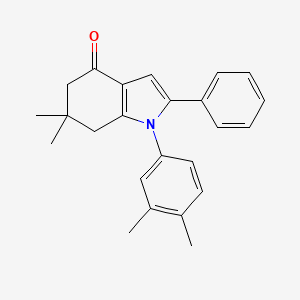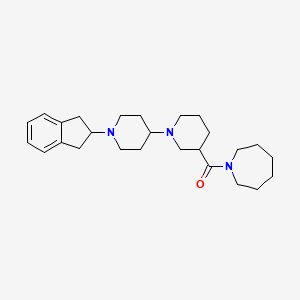![molecular formula C20H21F3N4O2 B6132877 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAK-659 and is classified as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Wirkmechanismus
TAK-659 selectively binds to BTK, which is a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been shown to be effective in various preclinical studies, making TAK-659 a promising therapeutic agent.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of B-cell proliferation and survival, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its selectivity for BTK and its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of TAK-659, including its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of TAK-659 in these diseases. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 could lead to its wider use in scientific research. Finally, the identification of new BTK inhibitors with improved selectivity and potency could lead to the development of more effective therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of TAK-659 involves a multistep process that begins with the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 2-(4-acetyl-1-piperazinyl)pyridine to form the key intermediate, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit BTK, a key enzyme involved in B-cell receptor signaling, which plays a critical role in the pathogenesis of these diseases. TAK-659 has also been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-14(28)26-9-11-27(12-10-26)18-16(3-2-8-24-18)13-25-19(29)15-4-6-17(7-5-15)20(21,22)23/h2-8H,9-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSSOSYJDWBMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6132800.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6132806.png)
![methyl (1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B6132826.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6132840.png)


![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)